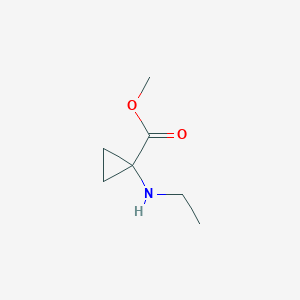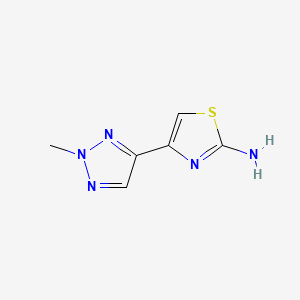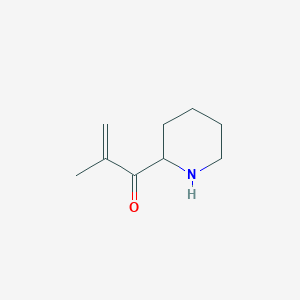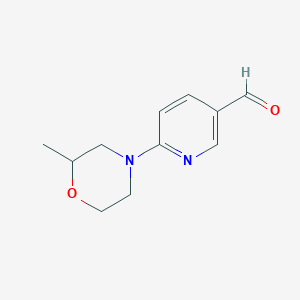
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a chlorophenyl group, a methyloxirane ring, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of sodium hydroxide as a base and methanol as a solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares the chlorophenyl group but has a different core structure.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another compound with a chlorophenyl group, but with a different functional group arrangement.
Uniqueness
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of an oxirane ring and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this versatile compound.
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-10(9(6-12)13-10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |
InChI-Schlüssel |
MWMTUAAXTBPABT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C#N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)



![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)



